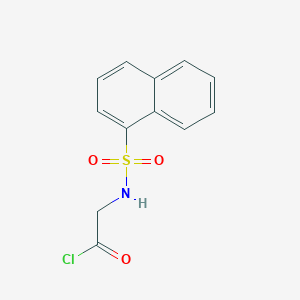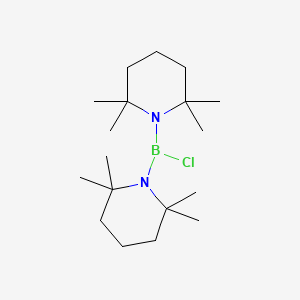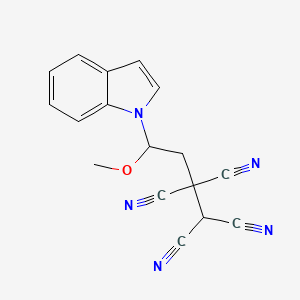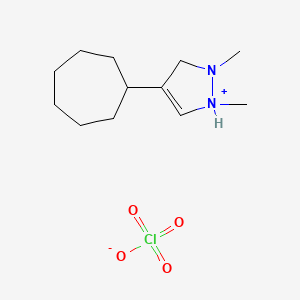
2H-Pyran-3,3(4H)-dipropanenitrile, dihydro-6,6-dimethyl-4-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-3,3(4H)-dipropanenitrile, dihydro-6,6-dimethyl-4-oxo- is a synthetic organic compound belonging to the pyran family. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This particular compound is characterized by its unique structural features, including the presence of nitrile and ketone functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-3,3(4H)-dipropanenitrile, dihydro-6,6-dimethyl-4-oxo- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the pyran ring.
Functional Group Transformations: Introduction of nitrile and ketone groups through specific reagents and conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production. This includes:
Catalysis: Use of catalysts to increase reaction efficiency.
Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran-3,3(4H)-dipropanenitrile, dihydro-6,6-dimethyl-4-oxo- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitrile or ketone groups to corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile group may yield primary amines.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical studies due to its unique structure.
Medicine: Exploration of its pharmacological properties.
Industry: Use in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2H-Pyran-3,3(4H)-dipropanenitrile, dihydro-6,6-dimethyl-4-oxo- would involve interactions with molecular targets such as enzymes or receptors. The specific pathways and targets would depend on its application and the nature of its functional groups.
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyran-2-one: Another pyran derivative with different functional groups.
2H-Pyran-4-one: Similar structure but with a ketone group at a different position.
Uniqueness
2H-Pyran-3,3(4H)-dipropanenitrile, dihydro-6,6-dimethyl-4-oxo- is unique due to its specific combination of nitrile and ketone groups, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
95234-66-5 |
|---|---|
Fórmula molecular |
C13H18N2O2 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
3-[3-(2-cyanoethyl)-6,6-dimethyl-4-oxooxan-3-yl]propanenitrile |
InChI |
InChI=1S/C13H18N2O2/c1-12(2)9-11(16)13(10-17-12,5-3-7-14)6-4-8-15/h3-6,9-10H2,1-2H3 |
Clave InChI |
JXGSJDRBMKSXKD-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)C(CO1)(CCC#N)CCC#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[(quinazolin-4-yl)sulfanyl]propanoate](/img/structure/B14352692.png)



![3-[(1,3-Dichloropropan-2-YL)oxy]propane-1,2-diol](/img/structure/B14352721.png)

![N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide](/img/structure/B14352730.png)



![[1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane)](/img/structure/B14352756.png)



